molecular formula C14H19N5O2S B2971134 Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate CAS No. 477762-50-8

Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate

Cat. No. B2971134
CAS RN: 477762-50-8
M. Wt: 321.4
InChI Key: CNURWFUTINBMND-UHFFFAOYSA-N
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Description

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Biological Screening for Tuberculosis Inhibition

Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate derivatives have been explored for their potential in inhibiting Mycobacterium tuberculosis. A study on the efficient synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives highlighted their action against Mycobacterium tuberculosis DNA GyrB. These compounds were synthesized through molecular hybridization and screened for their antitubercular activity, showing promising results against the tuberculosis bacterium without cytotoxic effects in eukaryotic cells at certain concentrations (Reddy et al., 2014).

Antimicrobial and Antiurease Activities

Another research avenue explored the microwave-assisted synthesis of hybrid molecules containing specific moieties along with investigations into their biological activities. The synthesized compounds, which include derivatives of ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate, demonstrated good to moderate antimicrobial activity against various test microorganisms. Notably, some of these compounds exhibited notable antiurease and antilipase activities, suggesting their utility in addressing specific bacterial and enzymatic pathways (Başoğlu et al., 2013).

Mechanistic Insights through Unexpected Reactions

The chemical behavior of ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate derivatives under specific conditions can reveal mechanistic insights. A study focusing on the unexpected reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea showcased an ANRORC rearrangement mechanism. Such reactions not only contribute to the fundamental understanding of chemical interactions but also open up new pathways for synthesizing novel compounds with potential biological applications (Ledenyova et al., 2018).

Design and Synthesis of GyrB Inhibitors

Further studies on the design and synthesis of thiazole-aminopiperidine hybrid analogues have identified compounds with inhibitory effects on Mycobacterium smegmatis GyrB and Mycobacterium tuberculosis DNA gyrase. These compounds represent a promising direction for developing new antituberculosis agents, demonstrating the versatility of ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate derivatives in medicinal chemistry (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-2-21-14(20)18-8-6-17(7-9-18)13-15-10-12(22-13)11-19-5-3-4-16-19/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNURWFUTINBMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C(S2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate

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